molecular formula C22H28N4O6 B562767 Mitoxantrone-d8 CAS No. 1189974-82-0

Mitoxantrone-d8

Katalognummer: B562767
CAS-Nummer: 1189974-82-0
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: KKZJGLLVHKMTCM-PMCMNDOISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mitoxantrone-d8 (also known as Mitozantrone-d8 or NSC 301739-d8) is a stable isotopic variant of Mitoxantrone. Mitoxantrone itself is a clinically used drug with several important properties:

    Topoisomerase II Inhibitor: Mitoxantrone interferes with DNA replication and repair by inhibiting topoisomerase IIα, an enzyme crucial for DNA unwinding and resealing during cell division.

    Protein Kinase C (PKC) Inhibitor: It also exhibits PKC inhibitory activity.

Analyse Chemischer Reaktionen

Mitoxantron-d8 unterliegt wahrscheinlich ähnlichen Reaktionen wie Mitoxantron aufgrund ihrer strukturellen Ähnlichkeit. Zu diesen Reaktionen gehören:

    Redoxreaktionen: Mitoxantron kann sowohl Oxidations- als auch Reduktionsprozesse durchlaufen.

    Substitutionsreaktionen: Es kann an nucleophilen Substitutionsreaktionen teilnehmen.

    Häufige Reagenzien: Reagenzien wie Wasserstoffperoxid (zur Oxidation) und Hydrazin (zur Reduktion) werden häufig verwendet.

    Hauptprodukte: Die primären Produkte hängen von den spezifischen Reaktionsbedingungen und den beteiligten funktionellen Gruppen ab.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Mitoxantrone-d8 serves as an internal standard for quantifying mitoxantrone in mass spectrometry techniques, including gas chromatography and liquid chromatography-mass spectrometry. The presence of deuterium allows for precise measurements due to its distinct mass compared to hydrogen, minimizing interference in complex biological matrices.

Key Features:

  • Internal Standardization : Improves accuracy in quantification.
  • Mass Spectrometry Utility : Facilitates the detection of mitoxantrone levels in biological samples.

Cancer Research

This compound exhibits potent cytotoxic effects against various cancer cell lines, making it a valuable tool in oncology research. Its mechanism involves the inhibition of DNA topoisomerase II and intercalation into DNA, leading to apoptosis in cancer cells.

Cytotoxic Activity:

  • IC50 Values :
    • K562 leukemia cells: 0.42 µM
    • Etoposide-resistant K562-derived cells: 1.68 µM
  • Mechanism of Action : Inhibits DNA synthesis and induces DNA-protein crosslinks.

Virology Studies

Recent studies have indicated that this compound also inhibits the entry of SARS-CoV-2 into cells, showcasing its potential in virology. This property could lead to further investigations into its use against viral infections.

Inhibition Studies:

  • SARS-CoV-2 Entry Inhibition : Effective at concentrations as low as 0.2 µM.
  • Potential Applications : Could be explored for therapeutic use against COVID-19.

Liposomal Mitoxantrone

A notable application of this compound is in liposomal formulations, which enhance drug delivery and reduce systemic toxicity. A clinical study demonstrated the efficacy of liposomal mitoxantrone-based chemotherapy in patients with relapsed acute lymphoblastic leukemia (ALL).

StudyTreatment RegimenResults
Case Study 1Vincristine + Liposomal Mitoxantrone + PrednisoneAchieved complete remission after 35 days with manageable side effects
Case Study 2Mitoxantrone + Other AgentsInduced acute myeloid leukemia in some patients post-treatment, highlighting the need for careful monitoring

Wirkmechanismus

Mitoxantrone exerts its effects by:

    DNA Intercalation: It inserts between DNA base pairs, disrupting DNA replication and transcription.

    Topoisomerase II Inhibition: By trapping topoisomerase II-DNA complexes, it prevents DNA strand breakage and repair.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Mitoxantron-d8 liegt in seiner Deuterium-Markierung. Ähnliche Verbindungen umfassen:

    Mitoxantron: Die nicht-deuterierte Stammverbindung.

    Doxorubicin: Ein weiteres Anthracendion-basiertes Antitumormittel.

Biologische Aktivität

Mitoxantrone-d8 is a deuterated analogue of the chemotherapeutic agent mitoxantrone, primarily recognized for its cytotoxic effects on cancer cells. This compound is utilized in various research applications, particularly in pharmacokinetics, due to its isotopic labeling, which enhances tracking and quantification in biological studies. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetic properties, and clinical implications.

Chemical Structure and Properties

This compound has the chemical formula C22H20D8N4O6C_{22}H_{20}D_8N_4O_6, where deuterium atoms replace certain hydrogen atoms. This modification not only alters the mass of the molecule but also improves its stability and tracking capabilities in biological systems. The compound acts as a topoisomerase II inhibitor , disrupting DNA replication and transcription by intercalating into DNA strands, thus preventing the re-ligation of DNA and leading to cell death in rapidly dividing cancer cells .

The primary mechanisms through which this compound exerts its biological effects include:

  • Topoisomerase II Inhibition : By inhibiting topoisomerase II, this compound interferes with DNA unwinding necessary for replication and transcription.
  • Intercalation into DNA : The compound intercalates between DNA base pairs, stabilizing the drug-DNA complex and preventing proper DNA function.
  • Inhibition of Protein Kinase C (PKC) : this compound has been reported to inhibit PKC activity with an IC50 of 8.5 μM, further contributing to its anticancer effects .

Pharmacokinetics

This compound serves as an important tool in pharmacokinetic studies. Its deuterated form allows researchers to distinguish it from non-deuterated mitoxantrone and its metabolites using techniques like mass spectrometry. This distinction aids in understanding the drug's absorption, distribution, metabolism, and excretion within biological systems.

Key Pharmacokinetic Data

ParameterValue
Elimination Half-lifeVaries; approximately 23-63 hours depending on liver function
BioavailabilityHigh; most of the dose recovered within 24 hours
MetabolismPrimarily hepatic; influenced by liver function

Clinical Implications

This compound is primarily studied for its application in treating various cancers such as breast cancer and non-Hodgkin lymphoma. Clinical case studies have highlighted both its efficacy and associated risks.

Case Studies

  • Acute Myeloid Leukemia Post-Mitoxantrone Treatment :
    • Philpott et al. (1993) reported two cases where patients developed acute myeloid leukemia following treatment with mitoxantrone for advanced breast cancer. Both patients had received multiple cycles of mitoxantrone combined with other chemotherapeutics .
  • Myelodysplastic Syndrome :
    • A case study documented a 62-year-old woman who developed myelodysplastic syndrome after receiving five courses of mitoxantrone along with other agents for advanced breast cancer .
  • Liposomal Mitoxantrone :
    • A study presented a case where liposomal mitoxantrone induced rapid remission in acute lymphoblastic leukemia (ALL), demonstrating a potential bridge to stem cell transplantation after immunotherapy failure .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other anthraquinone derivatives and topoisomerase inhibitors. Below is a comparison table highlighting some key features:

Compound NameStructure TypeMechanism of ActionUnique Features
DoxorubicinAnthracyclineIntercalates DNA; inhibits topoisomerase IIWell-studied; widely used in clinical settings
EtoposidePodophyllotoxin derivativeInhibits topoisomerase IIPrimarily used for testicular cancer
DaunorubicinAnthracyclineIntercalates DNA; inhibits topoisomerase IIUsed mainly for leukemia
Actinomycin DAntibioticIntercalates DNA; inhibits RNA synthesisEffective against various tumors

This compound's unique isotopic labeling allows detailed tracking in pharmacokinetic studies while maintaining similar biological activity to its non-deuterated counterpart, making it particularly valuable for research focused on drug metabolism and interaction mechanisms .

Eigenschaften

IUPAC Name

1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZJGLLVHKMTCM-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662132
Record name 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189974-82-0
Record name 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mitoxantrone-d8
Reactant of Route 2
Mitoxantrone-d8
Reactant of Route 3
Reactant of Route 3
Mitoxantrone-d8
Reactant of Route 4
Reactant of Route 4
Mitoxantrone-d8
Reactant of Route 5
Reactant of Route 5
Mitoxantrone-d8
Reactant of Route 6
Reactant of Route 6
Mitoxantrone-d8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.